molecular formula C9H14O2 B13440322 2,2,5-Trimethylcyclohexane-1,3-dione

2,2,5-Trimethylcyclohexane-1,3-dione

Cat. No.: B13440322
M. Wt: 154.21 g/mol
InChI Key: LHRYQHPZLUBSEV-UHFFFAOYSA-N
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Description

2,2,5-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone, characterized by the presence of two carbonyl groups (C=O) on a cyclohexane ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylcyclohexane-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2,5-trimethylcyclohexanone with an oxidizing agent to introduce the second carbonyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,5-Trimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming adducts with nucleophiles such as amines or thiols. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2,5-Trimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,2,5-trimethylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)9(2,3)8(11)5-6/h6H,4-5H2,1-3H3

InChI Key

LHRYQHPZLUBSEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)(C)C

Origin of Product

United States

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